molecular formula C20H19NO4 B5673964 N1-(1-naphthyl)-3,4,5-trimethoxybenzamide

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide

Cat. No.: B5673964
M. Wt: 337.4 g/mol
InChI Key: UPWASYLLUIBHAF-UHFFFAOYSA-N
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Description

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a naphthyl group attached to the nitrogen atom of the benzamide moiety, along with three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-naphthyl)-3,4,5-trimethoxybenzamide typically involves the reaction of 1-naphthylamine with 3,4,5-trimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, industrial methods may involve the use of alternative solvents and bases to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group of the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

    N-(1-naphthyl)ethylenediamine: Used in colorimetric analysis and as a reagent in various chemical reactions.

    N1-(1-naphthyl)phthalamic acid: Known for its role as an auxin transport inhibitor in plant biology.

Uniqueness

N1-(1-naphthyl)-3,4,5-trimethoxybenzamide is unique due to the presence of three methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the naphthyl and benzamide moieties also contributes to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

3,4,5-trimethoxy-N-naphthalen-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-23-17-11-14(12-18(24-2)19(17)25-3)20(22)21-16-10-6-8-13-7-4-5-9-15(13)16/h4-12H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPWASYLLUIBHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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